The Synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A Technical Guide
The Synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a key intermediate in the production of various organic molecules, including pigments and pharmaceuticals.[1][2][] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Introduction
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as dimethyl succinylsuccinate, is a versatile organic compound characterized by a cyclohexane ring with ketone and methyl ester functional groups.[1][4] Its chemical reactivity makes it a valuable precursor in various synthetic pathways.[1] The primary industrial application of this compound is in the manufacturing of high-performance pigments, such as Pigment Red 122 and Pigment Violet 19.[1][2]
Reaction Mechanism: The Dieckmann Condensation
The synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is achieved through a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[5][6][7] The reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[6][7] In this specific synthesis, two molecules of dimethyl succinate first undergo an intermolecular Claisen condensation to form a linear diester, which then undergoes an intramolecular Dieckmann condensation.
The mechanism proceeds through the following key steps:
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Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from a molecule of dimethyl succinate to form a resonance-stabilized enolate.
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Nucleophilic Attack (Intermolecular): The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of dimethyl succinate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form a β-keto ester.
-
Second Enolate Formation and Intramolecular Attack (Dieckmann Condensation): A base abstracts another α-proton to form a new enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group within the same molecule.
-
Cyclization and Elimination: A cyclic tetrahedral intermediate is formed, which then eliminates a methoxide ion to yield the cyclic β-keto ester.
-
Deprotonation and Protonation: The resulting product is deprotonated by the base. A final workup with a protic acid is required to neutralize the enolate and yield the final product, Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[5][6]
Visualization of the Synthesis Pathway
The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation for the synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate from dimethyl succinate.
Experimental Protocol
While specific laboratory procedures may vary, the following provides a general methodology for the synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate based on established Dieckmann condensation protocols. A similar procedure involves the self-condensation of diethyl succinate using sodium or sodium ethoxide as a catalyst.[8] Another related synthesis starts from methyl 4-chloroacetoacetate.[2]
Materials:
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Dimethyl succinate
-
Sodium methoxide (or sodium metal in anhydrous methanol)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction/recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium methoxide in an anhydrous solvent like toluene.
-
Addition of Reactant: Dimethyl succinate is added dropwise to the stirred suspension of the base at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring under an inert atmosphere.
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate as a solid.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Quantitative Data
The following table summarizes the key quantitative data for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₆ | [2] |
| Molecular Weight | 228.20 g/mol | [4][9] |
| Appearance | White to light yellow-green fine crystalline powder | [2] |
| Melting Point | 152-157 °C | [1][9] |
| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| ¹H NMR (δ, ppm) | 3.20 (s, 2H, CH₂), 3.80 (s, 3H, CH₃O), 3.90 (s, 3H, CH₃O), 7.45 (s, 1H, CH=), 9.80 (s, 1H, OH), 12.10 (s, 1H, OH) | [2] |
| ¹³C NMR (CDCl₃, δ, ppm) | 28.42, 52.33, 53.07, 95.94, 118.00, 120.05, 151.32, 168.00, 171.36 | [2] |
Conclusion
The synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate via the Dieckmann condensation of dimethyl succinate is a robust and well-established method. Understanding the underlying reaction mechanism and experimental parameters is crucial for optimizing the yield and purity of this important chemical intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (6289-46-9) for sale [vulcanchem.com]
- 2. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester | 6289-46-9 [chemicalbook.com]
- 4. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
